3-(3-Benzylureido)propanoic acid

Vue d'ensemble

Description

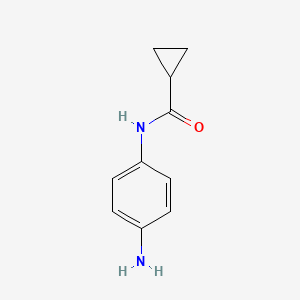

The compound 3-(3-Benzylureido)propanoic acid is a derivative of propanoic acid where a benzylureido group is attached to the third carbon of the propanoic acid chain. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in different fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as benzoyl propionic acid derivatives, which can undergo further chemical transformations to yield a variety of heterocyclic compounds . For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives involves a series of reactions including esterification, condensation, and catalytic hydrogenation . Similarly, the synthesis of 3-(3-Benzoylthioureido)propanoic acid derivatives may involve the reaction of amines with benzoyl isothiocyanate to introduce the benzoylthioureido moiety .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3-Benzylureido)propanoic acid has been investigated using various spectroscopic methods, including vibrational spectroscopy, NMR, and crystallography . These studies often reveal the presence of cis-trans configurations around certain functional groups and provide insights into the conformational stability of the molecules. For example, the molecular structure of 3-(3-Benzoylthioureido)propanoic acid adopts a cis-trans configuration with respect to the benzoyl and propionic acid groups .

Chemical Reactions Analysis

The chemical reactivity of propanoic acid derivatives can be quite diverse, depending on the substituents present on the molecule. For example, derivatives of furanones and benzoxazinones have been reported to exhibit different behaviors toward nucleophiles . The construction of benzofuran scaffolds via C-H functionalization/annulation reactions demonstrates the potential for complex chemical transformations involving propanoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(3-Benzylureido)propanoic acid are often characterized by their vibrational frequencies, infrared intensities, and molecular conformations . Theoretical calculations using methods such as Hartree-Fock and density functional theory (DFT) complement experimental data, providing a comprehensive understanding of the compounds' properties. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining the solid-state structure and properties of these compounds .

Relevant Case Studies

Case studies involving the antimicrobial activity of chiral propanoic acid derivatives have shown that these compounds can exhibit significant in vitro activities against various bacteria, with the configuration and substituents on the propanoic acid moiety influencing their efficacy . Additionally, the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid demonstrates the practical applications of these derivatives in producing compounds with potential therapeutic uses .

Safety And Hazards

Orientations Futures

Indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve metabolic disorders and is considered a promising metabolite . This suggests that 3-(3-Benzylureido)propanoic acid, which is structurally similar, may also have potential applications in the treatment of metabolic disorders.

Propriétés

IUPAC Name |

3-(benzylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585405 | |

| Record name | N-(Benzylcarbamoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Benzylureido)propanoic acid | |

CAS RN |

71274-38-9 | |

| Record name | N-(Benzylcarbamoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)

![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)